molecular formula C18H21BFNO3 B13081317 2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346708-03-9

2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13081317
CAS No.: 1346708-03-9
M. Wt: 329.2 g/mol
InChI Key: NVNOYKCUIAXLFR-UHFFFAOYSA-N
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Description

2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and 4-bromo-2-hydroxypyridine.

    Formation of Intermediate: The 2-fluorobenzyl alcohol is reacted with a suitable base to form the corresponding alkoxide, which is then reacted with 4-bromo-2-hydroxypyridine to form an intermediate compound.

    Boronic Ester Formation: The intermediate compound is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.

    Bases: Common bases used include potassium carbonate and sodium hydroxide.

    Solvents: Typical solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.

Scientific Research Applications

2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:

    Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in cross-coupling reactions.

    4-Bromophenylboronic Acid: A similar compound with a bromine substituent.

    2-Fluorophenylboronic Acid: A boronic acid with a fluorine substituent.

Uniqueness

2-((2-Fluorobenzyl)oxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific structure, which combines a fluorobenzyl group with a boronic ester. This unique combination allows for specific reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Properties

CAS No.

1346708-03-9

Molecular Formula

C18H21BFNO3

Molecular Weight

329.2 g/mol

IUPAC Name

2-[(2-fluorophenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-9-10-21-16(11-14)22-12-13-7-5-6-8-15(13)20/h5-11H,12H2,1-4H3

InChI Key

NVNOYKCUIAXLFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=CC=C3F

Origin of Product

United States

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